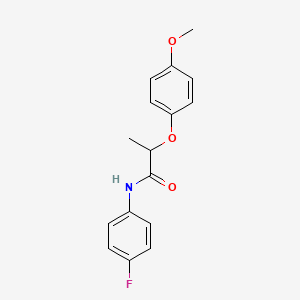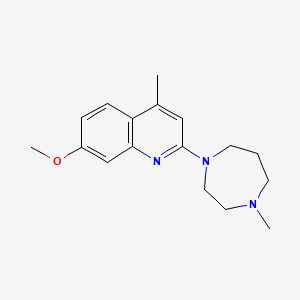
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQ is a quinoline derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have anticonvulsant, anxiolytic, and sedative properties. In neuroscience, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its effects on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. In medicinal chemistry, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to enhance the activity of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. By enhancing the activity of the GABA-A receptor, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline can produce anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. In animal studies, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to reduce anxiety-like behavior in the elevated plus maze and light/dark box tests. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to produce sedative effects in the open field and rota-rod tests. In addition, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have anticonvulsant properties in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has several advantages for lab experiments, including its ease of synthesis, stability, and well-characterized pharmacological properties. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to have good oral bioavailability and brain penetration, making it a useful tool for studying the GABAergic system in vivo. However, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has some limitations, including its potential for toxicity and the need for further studies to fully understand its pharmacological properties and potential side effects.
Direcciones Futuras
The potential applications of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in various fields make it an interesting target for future research. Some possible future directions for 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline research include:
1. Development of new 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline derivatives with improved pharmacological properties, such as increased selectivity for specific GABA-A receptor subtypes.
2. Investigation of the effects of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline on other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
3. Study of the potential therapeutic applications of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression.
4. Investigation of the potential side effects and toxicity of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in animal models and human studies.
Conclusion:
In conclusion, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline may lead to the development of new drugs with improved pharmacological properties and potential therapeutic applications in neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves the reaction of 2-chloro-4-methylquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline as a yellow solid with a melting point of 116-118°C.
Propiedades
IUPAC Name |
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-12-14(21-3)5-6-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNEFYWZNSUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

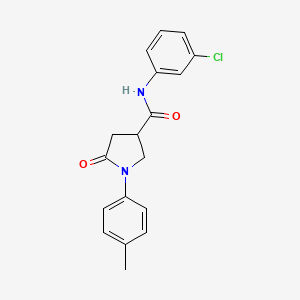
![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)
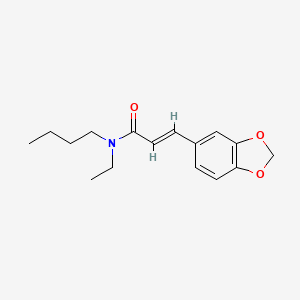
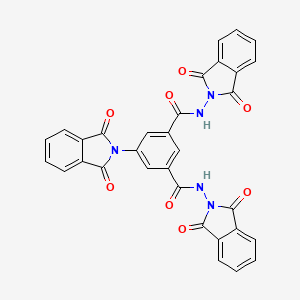
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
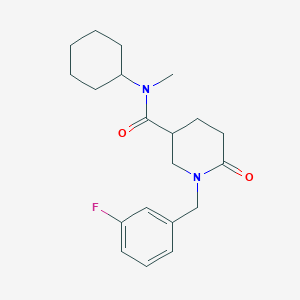
![(1R*,5S*)-6-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5104297.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)
![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
